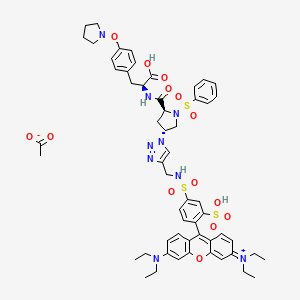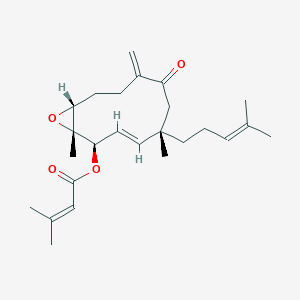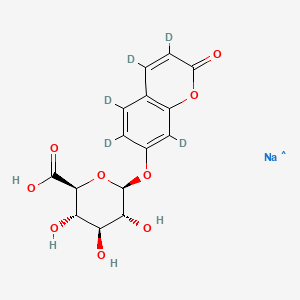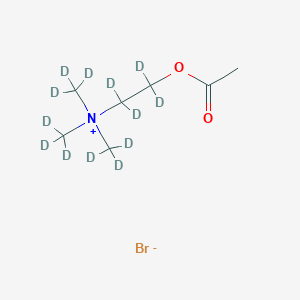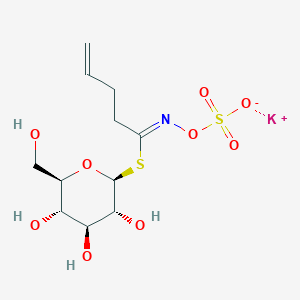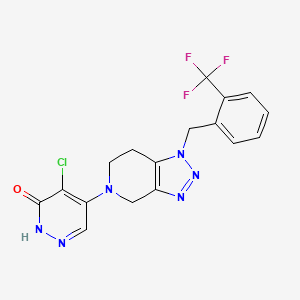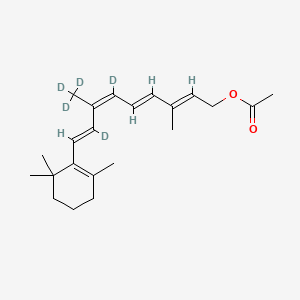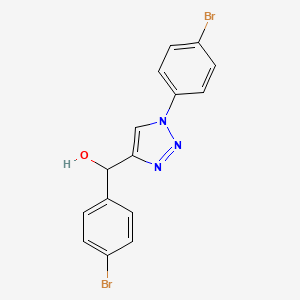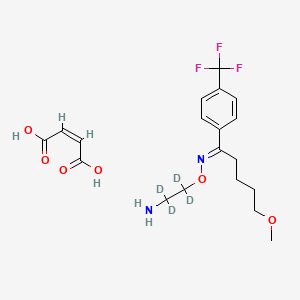
Fluvoxamine-d4 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and various anxiety disorders. The deuterated version, fluvoxamine-d4, is often used as an internal standard in analytical chemistry for the quantification of fluvoxamine by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fluvoxamine-d4 (maleate) involves the substitution of hydrogen atoms with deuterium in the fluvoxamine molecule. One method involves the use of fluvoxamine oxime and 2-chloroethylamine hydrochloride as raw materials, with n-butanol as the solvent. The substitution reaction is carried out in the presence of an alkali .
Industrial Production Methods
Industrial production of fluvoxamine maleate typically involves dry granulation methods to avoid the impact of damp heat factors on the stability of the compound. This method ensures that the relevant substances remain stable before and after granulation, thereby improving the overall stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fluvoxamine-d4 (maleate) undergoes various chemical reactions, including oxidative coupling reactions. For instance, it can react with Brucine-NaIO4 and DCQC to form specific products .
Common Reagents and Conditions
Common reagents used in the reactions involving fluvoxamine-d4 (maleate) include oxidizing agents like NaIO4 and coupling agents like Brucine. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling reactions can yield specific derivatives of fluvoxamine-d4 (maleate) that are useful for analytical purposes .
Applications De Recherche Scientifique
Fluvoxamine-d4 (maleate) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of fluvoxamine.
Biology: Helps in studying the pharmacokinetics and metabolism of fluvoxamine in biological systems.
Medicine: Used in clinical research to understand the efficacy and safety of fluvoxamine in treating various disorders.
Industry: Employed in the pharmaceutical industry for quality control and assurance of fluvoxamine-containing products
Mécanisme D'action
Fluvoxamine-d4 (maleate) functions similarly to fluvoxamine by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation and modulate immune responses .
Comparaison Avec Des Composés Similaires
Fluvoxamine-d4 (maleate) is compared with other SSRIs such as sertraline and fluoxetine. While all these compounds function as SSRIs, fluvoxamine-d4 (maleate) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical studies. Similar compounds include:
Sertraline: Another SSRI used to treat depression and anxiety disorders.
Fluvoxamine-d4 (maleate) stands out due to its specific use in analytical chemistry and its enhanced stability provided by deuteration.
Propriétés
Formule moléculaire |
C19H25F3N2O6 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i9D2,11D2; |
Clé InChI |
LFMYNZPAVPMEGP-YNGKOISLSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O/N=C(\CCCCOC)/C1=CC=C(C=C1)C(F)(F)F)N.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


